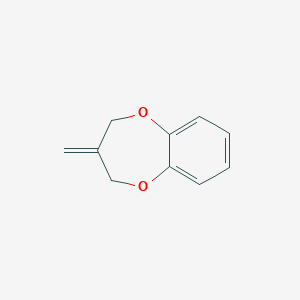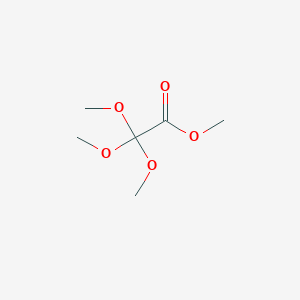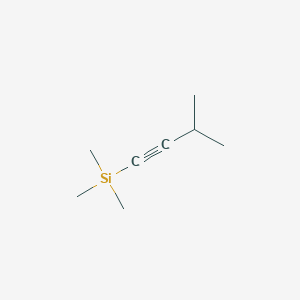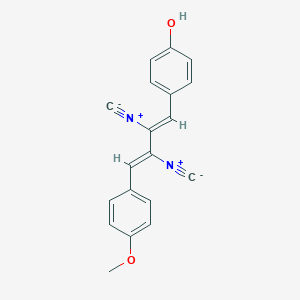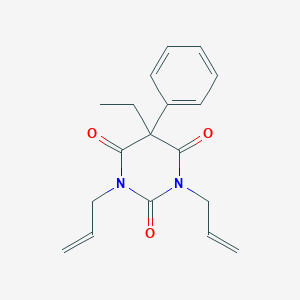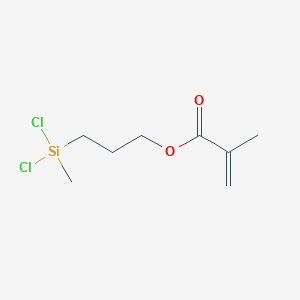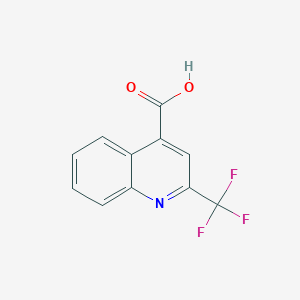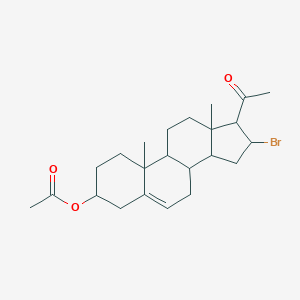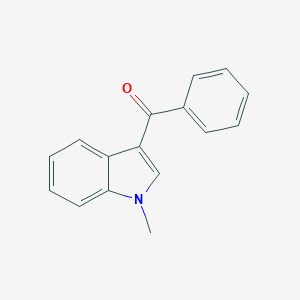
(1-Methylindol-3-yl)-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylindol-3-yl)-phenylmethanone, also known as MIPM, is a synthetic compound that belongs to the family of indole derivatives. It is a white crystalline powder that has been extensively studied for its potential applications in scientific research. MIPM is a versatile compound that can be synthesized using different methods, and its unique structure allows it to interact with various biological targets, making it a promising candidate for drug discovery.
Mécanisme D'action
The mechanism of action of (1-Methylindol-3-yl)-phenylmethanone is not fully understood, but it is believed to involve the modulation of various biological targets, including receptors, enzymes, and ion channels. (1-Methylindol-3-yl)-phenylmethanone has been shown to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are involved in the regulation of mood, cognition, and behavior. (1-Methylindol-3-yl)-phenylmethanone has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. Additionally, (1-Methylindol-3-yl)-phenylmethanone has been shown to modulate the activity of ion channels, such as the TRPM8 channel, which is involved in the sensation of cold.
Biochemical and Physiological Effects:
(1-Methylindol-3-yl)-phenylmethanone has been shown to have various biochemical and physiological effects, depending on the target and the concentration used. In neuroscience, (1-Methylindol-3-yl)-phenylmethanone has been shown to modulate the activity of serotonin receptors, leading to changes in mood, cognition, and behavior. In oncology, (1-Methylindol-3-yl)-phenylmethanone has been shown to induce apoptosis, a programmed cell death mechanism, leading to the inhibition of cancer cell growth. In immunology, (1-Methylindol-3-yl)-phenylmethanone has been shown to modulate the activity of immune cells, leading to changes in the body's defense against infections and diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(1-Methylindol-3-yl)-phenylmethanone has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be synthesized using different methods and can interact with various biological targets. Another advantage is its stability, as it can be stored for long periods without significant degradation. However, one limitation is its solubility, as it is poorly soluble in water and requires organic solvents for dissolution. Another limitation is its potential toxicity, as high concentrations of (1-Methylindol-3-yl)-phenylmethanone can induce cell death and affect the viability of cells.
Orientations Futures
There are several future directions for the study of (1-Methylindol-3-yl)-phenylmethanone. One direction is the development of more efficient and scalable synthesis methods, to improve the yield and purity of the compound. Another direction is the exploration of new biological targets, to expand the potential applications of the compound. Additionally, the study of (1-Methylindol-3-yl)-phenylmethanone in combination with other compounds could lead to synergistic effects and improved therapeutic outcomes. Finally, the study of (1-Methylindol-3-yl)-phenylmethanone in animal models could provide valuable insights into its pharmacokinetics and pharmacodynamics, and its potential as a drug candidate.
Méthodes De Synthèse
(1-Methylindol-3-yl)-phenylmethanone can be synthesized using different methods, including the Friedel-Crafts acylation reaction, the Suzuki-Miyaura coupling reaction, and the Pictet-Spengler reaction. The Friedel-Crafts acylation reaction involves the reaction of indole with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The Suzuki-Miyaura coupling reaction involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde in the presence of an acid catalyst. Each method has its advantages and limitations, and the choice of method depends on the desired yield, purity, and scalability of the synthesis.
Applications De Recherche Scientifique
(1-Methylindol-3-yl)-phenylmethanone has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience, oncology, and immunology. In neuroscience, (1-Methylindol-3-yl)-phenylmethanone has been shown to modulate the activity of serotonin receptors, which are involved in mood regulation, cognition, and behavior. In oncology, (1-Methylindol-3-yl)-phenylmethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. In immunology, (1-Methylindol-3-yl)-phenylmethanone has been shown to modulate the activity of immune cells, such as T cells and macrophages, which play a critical role in the body's defense against infections and diseases.
Propriétés
IUPAC Name |
(1-methylindol-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-17-11-14(13-9-5-6-10-15(13)17)16(18)12-7-3-2-4-8-12/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRIBORQTQQOGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358480 |
Source


|
| Record name | Methanone, (1-methyl-1H-indol-3-yl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylindol-3-yl)-phenylmethanone | |
CAS RN |
19012-01-2 |
Source


|
| Record name | Methanone, (1-methyl-1H-indol-3-yl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B102198.png)
